5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol
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Overview
Description
5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and hydrazinylidene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol typically involves multiple steps. One common method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazinylidene groups can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
27704-08-1 |
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Molecular Formula |
C24H22N6O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[[[4-[2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C24H22N6O4/c1-33-21-9-7-15(11-19(21)31)13-25-27-23-17-5-3-4-6-18(17)24(30-29-23)28-26-14-16-8-10-22(34-2)20(32)12-16/h3-14,31-32H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
FTTVZMBYSSGPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC(=C(C=C4)OC)O)O |
Origin of Product |
United States |
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